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molecular formula C17H26N2 B8428590 N-methyl-N-benzyl-2-(N'-dicyclopropylmethylamino)ethylamine

N-methyl-N-benzyl-2-(N'-dicyclopropylmethylamino)ethylamine

Cat. No. B8428590
M. Wt: 258.4 g/mol
InChI Key: OLGWCXJXWUFLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05500426

Procedure details

5.8 g of the compound obtained in Step b, in 30 ml of absolute ethanol, and 100 mg of 10% palladium-on-carbon are stirred and heated at 45° C. under a hydrogen atmosphere for 3 hours. The solvent is evaporated off. After customary treatment of the organic phase, the desired crude product is purified by distillation.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:10][CH2:11][NH:12][CH:13]([CH:17]1[CH2:19][CH2:18]1)[CH:14]1[CH2:16][CH2:15]1)CC1C=CC=CC=1>C(O)C.[Pd]>[CH3:1][NH:2][CH2:10][CH2:11][NH:12][CH:13]([CH:17]1[CH2:19][CH2:18]1)[CH:14]1[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
CN(CC1=CC=CC=C1)CCNC(C1CC1)C1CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
DISTILLATION
Type
DISTILLATION
Details
After customary treatment of the organic phase, the desired crude product is purified by distillation

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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